1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
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Overview
Description
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a naphthalene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling Reactions: The pyrazole and azetidine rings are then coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.
Introduction of the Naphthalene Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(phenyl)ethan-1-one: This compound features a phenyl group instead of a naphthalene moiety, which may result in different biological activities and properties.
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-2-yl)ethan-1-one: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one: The thiophene ring introduces sulfur, which can affect the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H18ClN3O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-naphthalen-1-ylethanone |
InChI |
InChI=1S/C19H18ClN3O/c20-17-9-21-23(13-17)12-14-10-22(11-14)19(24)8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,9,13-14H,8,10-12H2 |
InChI Key |
SZXBUXRWJIPCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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